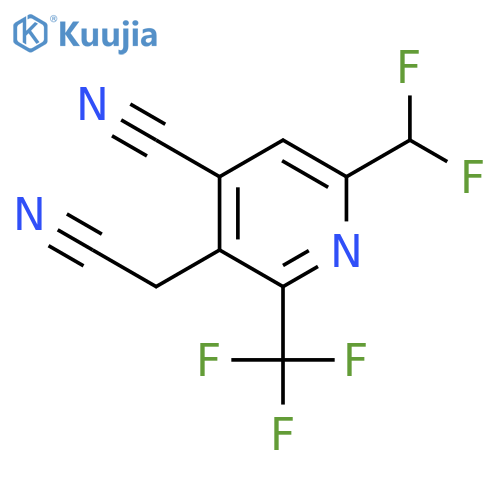Cas no 1806849-74-0 (4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)

1806849-74-0 structure
商品名:4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile
CAS番号:1806849-74-0
MF:C10H4F5N3
メガワット:261.15087890625
CID:4880740
4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile
-
- インチ: 1S/C10H4F5N3/c11-9(12)7-3-5(4-17)6(1-2-16)8(18-7)10(13,14)15/h3,9H,1H2
- InChIKey: HLFMWYBNWLKGKF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CC#N)=C(C#N)C=C(C(F)F)N=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 387
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 60.5
4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037608-250mg |
4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile |
1806849-74-0 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029037608-1g |
4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile |
1806849-74-0 | 95% | 1g |
$3,155.55 | 2022-03-31 | |
| Alichem | A029037608-500mg |
4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile |
1806849-74-0 | 95% | 500mg |
$1,685.00 | 2022-03-31 |
4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
1806849-74-0 (4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile) 関連製品
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2279938-29-1(Alkyne-SS-COOH)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 57707-64-9(2-azidoacetonitrile)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
